molecular formula C10H10O2 B14289989 2,5-Dimethylbenzene-1,3-dicarbaldehyde CAS No. 115436-61-8

2,5-Dimethylbenzene-1,3-dicarbaldehyde

Cat. No.: B14289989
CAS No.: 115436-61-8
M. Wt: 162.18 g/mol
InChI Key: QRQWWOMGFKTGTH-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzene-1,3-dicarbaldehyde is an aromatic compound with two methyl groups and two aldehyde groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylbenzene-1,3-dicarbaldehyde typically involves the formylation of 2,5-dimethylbenzene. One common method is the Vilsmeier-Haack reaction, where 2,5-dimethylbenzene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions to yield the desired dicarbaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylbenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: 2,5-Dimethylterephthalic acid.

    Reduction: 2,5-Dimethylbenzene-1,3-dimethanol.

    Substitution: 2,5-Dimethyl-3-nitrobenzaldehyde (nitration product).

Scientific Research Applications

2,5-Dimethylbenzene-1,3-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethylbenzene-1,3-dicarbaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde groups are converted to carboxylic acids through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the aldehyde groups are converted to alcohols through the addition of hydrogen atoms from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylbenzene-1,3-dicarbaldehyde
  • 2,6-Dimethylbenzene-1,3-dicarbaldehyde
  • 3,5-Dimethylbenzene-1,2-dicarbaldehyde

Uniqueness

2,5-Dimethylbenzene-1,3-dicarbaldehyde is unique due to the specific positioning of its methyl and aldehyde groups, which influences its reactivity and the types of reactions it can undergo. This positional arrangement can lead to different chemical properties and applications compared to its isomers.

Properties

CAS No.

115436-61-8

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2,5-dimethylbenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C10H10O2/c1-7-3-9(5-11)8(2)10(4-7)6-12/h3-6H,1-2H3

InChI Key

QRQWWOMGFKTGTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)C)C=O

Origin of Product

United States

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